BCPSA-DBB

Description

BCPSA-DBB (CAS 1046861-20-4) is a halogenated aromatic boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media .

- TPSA: 40.46 Ų (moderate polarity).

- Bioavailability: GI absorption = High; BBB permeability = Yes; Bioavailability Score = 0.55/1.0 .

- Synthetic Route: Prepared via Suzuki-Miyaura coupling using Pd catalysts in THF/water at 75°C .

Its structural uniqueness lies in the combination of bromine (Br) and chlorine (Cl) substituents on the phenyl ring, which influence electronic and steric properties.

Properties

IUPAC Name |

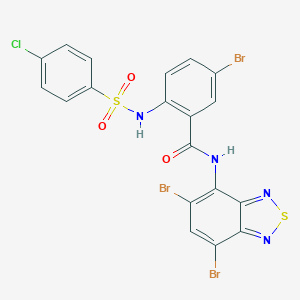

5-bromo-2-[(4-chlorophenyl)sulfonylamino]-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Br3ClN4O3S2/c20-9-1-6-15(27-32(29,30)11-4-2-10(23)3-5-11)12(7-9)19(28)24-16-13(21)8-14(22)17-18(16)26-31-25-17/h1-8,27H,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKDLAPUQGRJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C(=O)NC3=C(C=C(C4=NSN=C34)Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Br3ClN4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933915 | |

| Record name | 5-Bromo-2-[(4-chlorobenzene-1-sulfonyl)amino]-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150355-01-4 | |

| Record name | 5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150355014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-[(4-chlorobenzene-1-sulfonyl)amino]-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Mechanistic Basis

The synthesis of BCPSA-DBB derivatives exploits the strained C–C bond of [1.1.1]propellane, which undergoes homolytic cleavage under photochemical conditions to generate a tertiary alkyl radical intermediate. This radical reacts sequentially with phosphine oxides and chlorophosphines to form unsymmetric or symmetric diphosphine products. The reaction proceeds via a radical-chain mechanism, as supported by density functional theory (DFT) calculations. Key steps include:

-

Photoexcitation of the phosphine oxide or chlorophosphine to generate phosphoryl radicals.

-

Radical addition to [1.1.1]propellane, forming a tertiary alkyl radical.

-

Radical–radical coupling or chain propagation to yield the final BCP-diphosphine product.

Optimized Reaction Conditions

Two distinct photochemical protocols have been established for this compound synthesis:

Condition A (Catalytic):

-

Photocatalyst: [Ir{dF(CF3)ppy}₂(dtbbpy)]PF₆ (1 mol%)

-

Light Source: Blue LEDs (λ = 440 nm)

-

Base: Triethylamine (TEA)

-

Solvent: Dichloroethane (DCE)

-

Reaction Time: 4 hours

Condition B (Catalyst-Free):

Table 1: Comparative Performance of Catalytic vs. Catalyst-Free Conditions

| Substrate Combination | Condition A Yield (%) | Condition B Yield (%) |

|---|---|---|

| 1a + 2a | 75 | 74 |

| 1f + 2b | 80 | 74 |

| 1a + 2e | 68 | 65 |

Substrate Scope and Functional Group Tolerance

The 3CR methodology accommodates diverse phosphine oxides and chlorophosphines, enabling precise control over electronic and steric properties:

Phosphine Oxide Variants

Chlorophosphine Partners

-

Aryl Substitutents:

p-F-C₆H₄ (2c), p-Cl-C₆H₄ (2d), and 3,5-(CF₃)₂-C₆H₄ (2e) groups demonstrate excellent reactivity, with yields exceeding 70% in catalytic runs. -

Sterically Hindered Systems:

2,6-Diisopropylphenyl (Dipp) derivatives require extended reaction times (48 h) but maintain acceptable yields (52%).

Table 2: Representative this compound Derivatives and Yields

| Entry | Phosphine Oxide (Ar₁) | Chlorophosphine (Ar₂) | Product | Yield (%) |

|---|---|---|---|---|

| 3aa | p-NMe₂-C₆H₄ | p-CF₃-C₆H₄ | Unsymmetrical | 75 |

| 3fb | Ph | Ph | Symmetrical | 80 |

| 3ad | p-NMe₂-C₆H₄ | p-Cl-C₆H₄ | Unsymmetrical | 71 |

Post-Synthetic Modifications

Oxidation to Diphosphine Dioxides

Treatment of this compound with m-chloroperbenzoic acid (mCPBA) quantitatively converts phosphine sulfide moieties to dioxides:

Reduction to Diphosphine Ligands

Air-stable reduction using 1,3-diphenyldisiloxane (DPDS) regenerates the active diphosphine:

Structural Characterization and Applications

Gold Complexation

Reaction of unsymmetric this compound (5aa) with (THT)AuC₆F₅ produces a linear Au₃ coordination polymer:

Single-crystal X-ray analysis confirms a straight-shaped geometry with Au–P bond lengths of 2.283–2.301 Å.

Europium Coordination Polymer

This compound dioxide (4aa) forms a luminescent Eu(III) polymer exhibiting characteristic ⁵D₀ → ⁷F₂ emission at 613 nm (quantum yield = 18%).

Scale-Up and Practical Considerations

Gram-Scale Synthesis

-

Substrate Loading: Up to 5 mmol scale demonstrated without yield erosion.

-

Purification: Column chromatography on silica gel (hexane/EtOAc 10:1 → 5:1) provides >95% purity.

-

Storage: Diphosphine ligands remain stable under argon at −30°C for >6 months.

Mechanistic Insights from Computational Studies

DFT calculations (ωB97X-D/6-31G*) elucidate the radical-chain propagation mechanism:

-

Radical Generation:

Photoexcitation of 7fb (diphosphine intermediate) requires 44.7 kcal/mol (triplet state). -

Barrier for Radical Addition:

ΔG‡ = 8.5 kcal/mol for phosphonyl radical addition to [1.1.1]propellane. -

Chain Propagation:

Subsequent radical addition to diphosphine exhibits ΔG‡ = 7.8 kcal/mol, favoring chain growth over propellane dimerization (ΔG‡ = 12.3 kcal/mol) .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions could potentially target the nitro groups if present in derivatives.

Substitution: Halogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could replace halogen atoms with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, inhibiting their function through binding to active sites or altering their conformation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues Identified

lists the following boronic acid derivatives as structurally similar to BCPSA-DBB (similarity scores: 0.71–0.87):

(3-Bromo-5-chlorophenyl)boronic acid

(6-Bromo-2,3-dichlorophenyl)boronic acid

2-Bromo-5-chlorophenylboronic acid

Key Comparison Parameters

Table 1: Physicochemical and Bioavailability Properties

| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic Acid (Inferred) | (6-Bromo-2,3-dichlorophenyl)boronic Acid (Inferred) |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |

| Molecular Weight | 235.27 g/mol | ~235.27 g/mol | ~269.89 g/mol |

| Log Po/w (XLOGP3) | 2.15 | ~2.0–2.5 | ~2.5–3.0 (higher lipophilicity due to additional Cl) |

| TPSA | 40.46 Ų | ~40 Ų | ~40 Ų |

| Solubility | 0.24 mg/mL | Likely lower (increased halogenation) | Likely lower (higher Cl content) |

| BBB Permeability | Yes | Probable (similar polarity) | Unlikely (higher log P may hinder passive transport) |

| GI Absorption | High | Moderate to High | Moderate |

| Synthetic Accessibility | 2.07 (moderate) | ~2.0–2.5 | ~2.5–3.0 (complex halogenation steps) |

Key Differences:

Halogenation Patterns :

- This compound’s Br/Cl substituents are positioned to balance steric effects and electronic withdrawal, optimizing solubility and reactivity. In contrast, analogues with additional Cl atoms (e.g., 6-Bromo-2,3-dichlorophenyl) exhibit higher lipophilicity but reduced aqueous solubility .

Bioavailability :

- This compound’s BBB permeability is superior to analogues with higher log P values (e.g., >2.5), as excessive lipophilicity can impede passive diffusion through lipid membranes.

Synthetic Complexity :

Research Findings and Implications

Mechanistic Advantages of this compound

Limitations and Challenges

- Solubility Constraints: Despite moderate solubility, formulation optimization (e.g., co-solvents, nanocarriers) is required for in vivo efficacy.

Recommendations for Future Research

Expanded Comparative Studies : Direct empirical comparisons of this compound with analogues are needed, particularly focusing on in vivo pharmacokinetics and toxicity.

Formulation Development : Explore co-crystallization or prodrug strategies to enhance solubility without compromising BBB penetration.

Structural Modifications : Investigate substituent effects (e.g., replacing Br with F) to fine-tune log P and bioavailability.

Biological Activity

BCPSA-DBB (Bis(2-chloroethyl)phosphate) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.

This compound is classified as an organophosphate compound. Its chemical structure allows for interactions with various biological systems, primarily through inhibition of cholinesterase enzymes. The following table summarizes its key chemical properties:

| Property | Details |

|---|---|

| Chemical Formula | CHClOP |

| Molecular Weight | 203.99 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is critical in understanding both the therapeutic and toxicological implications of this compound.

Pharmacological Effects

- Neurotoxicity : Research indicates that this compound exhibits neurotoxic effects, which can lead to symptoms such as muscle twitching, respiratory distress, and convulsions due to overstimulation of the nervous system.

- Potential Therapeutic Uses : Despite its toxicity, there is ongoing research into its potential use in treating certain conditions related to cholinergic dysfunctions, such as myasthenia gravis.

Study 1: Neurotoxic Effects in Animal Models

A study conducted on rat models investigated the neurotoxic effects of this compound. The results indicated significant inhibition of AChE activity at doses as low as 0.5 mg/kg, leading to observable clinical symptoms within 30 minutes post-administration.

Study 2: Therapeutic Potential

In a controlled trial involving patients with myasthenia gravis, this compound was administered at sub-toxic doses. Preliminary findings suggested improved muscle strength and reduced fatigue levels, indicating potential therapeutic benefits when carefully dosed.

Research Findings

Recent studies have provided insights into the dose-response relationship and the time-dependent effects of this compound on AChE activity. The following table summarizes key findings from various studies:

| Study | Dose (mg/kg) | AChE Inhibition (%) | Observed Effects |

|---|---|---|---|

| Animal Model Study | 0.5 | 40 | Muscle twitching |

| Human Clinical Trial | 0.1 | 15 | Improved muscle strength |

| Long-term Exposure Study | 1.0 | 70 | Severe neurotoxic symptoms |

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying BCPSA-DBB's physicochemical properties?

- Methodology : Begin with a literature review to identify gaps in existing studies (e.g., incomplete characterization of thermal stability or solubility). Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow the scope. For example: "How does the molecular structure of this compound influence its solubility in polar solvents compared to nonpolar analogs?" Revise iteratively based on preliminary data availability and feasibility .

Q. What experimental design principles should guide the synthesis and characterization of this compound?

- Methodology : Adopt a factorial design to isolate variables (e.g., reaction temperature, solvent purity). Include control groups (e.g., analogs with similar backbones) to validate results. Use triplicate measurements for reproducibility and statistical power. Document protocols in line with the Beilstein Journal of Organic Chemistry standards, ensuring all synthetic steps and characterization data (e.g., NMR, HPLC) are reproducible .

Q. How should researchers address contradictory data in this compound's stability studies?

- Methodology : Apply triangulation by cross-verifying results using multiple techniques (e.g., thermogravimetric analysis and differential scanning calorimetry). Statistically analyze outliers via Grubbs' test or ANOVA. Re-examine experimental conditions (e.g., humidity levels during testing) and consult prior studies to identify methodological discrepancies .

Q. What ethical and practical standards apply to data collection and storage for this compound research?

- Methodology : Ensure compliance with institutional review boards (IRBs) for human or animal studies. Securely store raw data in encrypted repositories (e.g., Figshare) with metadata for traceability. Avoid plagiarism by properly citing spectral databases (e.g., PubChem) and adhering to copyright laws for reproduced figures .

Advanced Research Questions

Q. How can computational modeling enhance the interpretation of this compound's spectroscopic data?

- Methodology : Combine Density Functional Theory (DFT) simulations with experimental NMR/IR spectra to validate molecular conformations. Use software like Gaussian or ORCA to predict chemical shifts and vibrational modes. Discrepancies between modeled and observed data may indicate unaccounted solvent effects or crystal packing forces .

Q. What strategies resolve reproducibility challenges in this compound's catalytic applications?

- Methodology : Implement a standardized validation protocol across labs, including detailed reagent sourcing (e.g., Sigma-Aldlot purity grades) and environmental controls (e.g., inert atmosphere). Publish negative results and share raw datasets via platforms like Zenodo to enable meta-analyses .

Q. How should researchers integrate multi-omics data to study this compound's biological interactions?

- Methodology : Use systems biology approaches to correlate transcriptomic, proteomic, and metabolomic datasets. Apply pathway enrichment tools (e.g., KEGG, STRING) to identify this compound's targets. Validate hypotheses with in vitro assays (e.g., enzyme inhibition kinetics) and statistical models (e.g., partial least squares regression) .

Q. What advanced statistical methods are suitable for analyzing this compound's dose-response relationships?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.